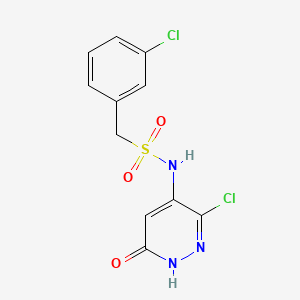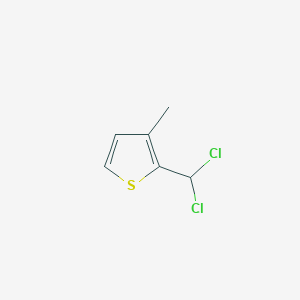
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring The presence of the m-tolyl group (a methyl-substituted phenyl group) at the 2-position and a formyl group at the 5-position of the imidazole ring makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of m-tolylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by formylation at the 5-position using Vilsmeier-Haack reaction conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: 2-(m-Tolyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(m-Tolyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde depends on its interaction with biological targets. It can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways. For example, its imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biomolecules can influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1H-imidazole-5-carbaldehyde: Similar structure but with a phenyl group instead of an m-tolyl group.
2-(p-Tolyl)-1H-imidazole-5-carbaldehyde: Similar structure but with a p-tolyl group instead of an m-tolyl group.
2-(m-Tolyl)-1H-imidazole-4-carbaldehyde: Similar structure but with the formyl group at the 4-position instead of the 5-position.
Uniqueness
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the m-tolyl and formyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct biological activities and chemical properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)11-12-6-10(7-14)13-11/h2-7H,1H3,(H,12,13) |
Clé InChI |
FWODTGHXDWYVRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC=C(N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(3-butenylthio)methyl]-](/img/structure/B13684159.png)
![2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole](/img/structure/B13684175.png)

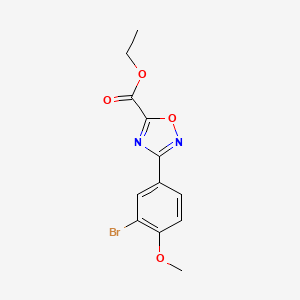
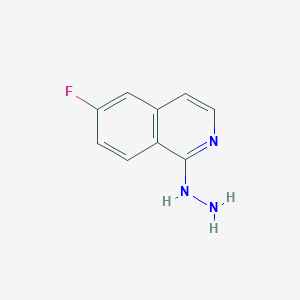
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)
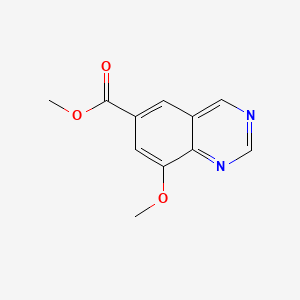
![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)
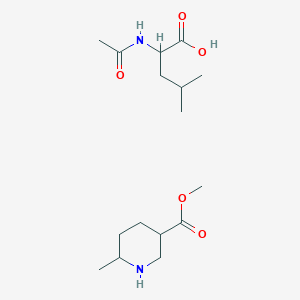
![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)
